molecular formula C97H145N27O28 B12381910 Bak BH3 (72-87), TAMRA-labeled

Bak BH3 (72-87), TAMRA-labeled

Cat. No.: B12381910
M. Wt: 2137.4 g/mol
InChI Key: ZTUKAIZGSRBZCA-GBFAFEIISA-N
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Description

Bak BH3 (72-87), TAMRA-labeled: is a synthetic peptide derived from the BH3 domain of the Bak protein. This peptide is labeled with 5-carboxytetramethylrhodamine (TAMRA) at the N-terminus, which allows for fluorescence detection. The Bak BH3 domain is known for its high-affinity binding to the Bcl-XL protein, a member of the Bcl-2 family, which plays a crucial role in regulating apoptosis (programmed cell death) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bak BH3 (72-87), TAMRA-labeled involves solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The TAMRA label is introduced at the N-terminus during the synthesis process. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up using preparative HPLC systems .

Chemical Reactions Analysis

Types of Reactions: Bak BH3 (72-87), TAMRA-labeled primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary function is to bind to the Bcl-XL protein with high affinity.

Common Reagents and Conditions: The synthesis of this compound involves standard peptide synthesis reagents such as Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection reagents (e.g., piperidine). The TAMRA label is introduced using TAMRA-NHS ester under mild conditions .

Major Products Formed: The major product formed is the Bak BH3 (72-87) peptide labeled with TAMRA at the N-terminus. This product is used for fluorescence-based assays to study protein-protein interactions and apoptosis mechanisms .

Scientific Research Applications

Chemistry: In chemistry, Bak BH3 (72-87), TAMRA-labeled is used as a tool to study protein-protein interactions, particularly those involving the Bcl-2 family of proteins. Its fluorescent label allows for easy detection and quantification of binding events .

Biology: In biological research, this peptide is used to investigate the mechanisms of apoptosis. By binding to Bcl-XL, it can help elucidate the role of Bcl-2 family proteins in cell death pathways. It is also used in studies involving cancer cells, where dysregulation of apoptosis is a common feature .

Medicine: In medical research, this compound is used to develop and test new therapeutic strategies targeting apoptosis. It can serve as a model compound for designing drugs that modulate the activity of Bcl-2 family proteins, which are implicated in various diseases, including cancer .

Industry: In the pharmaceutical industry, this peptide is used in drug discovery and development processes. Its ability to bind specifically to Bcl-XL makes it a valuable tool for screening potential drug candidates that target apoptosis pathways .

Mechanism of Action

Bak BH3 (72-87), TAMRA-labeled exerts its effects by binding to a surface pocket on the Bcl-XL protein. This binding is essential for the death antagonist function of Bcl-XL. By occupying this pocket, the peptide inhibits the anti-apoptotic activity of Bcl-XL, thereby promoting apoptosis. The molecular targets involved include the Bcl-2 family proteins, and the pathways affected are those regulating cell survival and death .

Comparison with Similar Compounds

    Bax BH3 (72-87), TAMRA-labeled: Another peptide derived from the BH3 domain of Bax, which also binds to Bcl-XL but with different binding affinities and specificities.

    Bim BH3 (72-87), TAMRA-labeled: Derived from the BH3 domain of Bim, this peptide also targets Bcl-2 family proteins but may have different biological effects.

Uniqueness: Bak BH3 (72-87), TAMRA-labeled is unique due to its specific sequence and high-affinity binding to Bcl-XL. This specificity makes it a valuable tool for studying the role of Bcl-XL in apoptosis and for developing targeted therapies .

Properties

Molecular Formula

C97H145N27O28

Molecular Weight

2137.4 g/mol

IUPAC Name

5-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C97H145N27O28/c1-16-47(8)78(91(145)109-44-73(130)113-64(40-74(131)132)88(142)117-65(41-75(133)134)89(143)121-79(48(9)17-2)92(146)118-63(39-70(100)127)87(141)115-61(95(150)151)22-20-34-106-97(103)104)122-93(147)80(49(10)18-3)120-81(135)50(11)110-86(140)62(35-45(4)5)116-84(138)60(30-32-69(99)126)114-83(137)58(21-19-33-105-96(101)102)111-72(129)43-108-90(144)77(46(6)7)119-85(139)59(29-31-68(98)125)112-71(128)42-107-82(136)51-23-26-54(57(36-51)94(148)149)76-55-27-24-52(123(12)13)37-66(55)152-67-38-53(124(14)15)25-28-56(67)76/h23-28,36-38,45-50,58-65,77-80H,16-22,29-35,39-44H2,1-15H3,(H33-,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,151)/t47-,48-,49-,50-,58-,59-,60-,61-,62-,63-,64-,65-,77-,78-,79-,80-/m0/s1

InChI Key

ZTUKAIZGSRBZCA-GBFAFEIISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)C(=O)[O-]

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)C(=O)[O-]

Origin of Product

United States

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